

# Spectroscopic and Synthetic Profile of Diethyl [hydroxy(phenyl)methyl]phosphonate: A Technical Guide

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## Compound of Interest

Compound Name: *diethyl [hydroxy(phenyl)methyl]phosphonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **diethyl [hydroxy(phenyl)methyl]phosphonate**, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

## Spectroscopic Data

The structural elucidation of **diethyl [hydroxy(phenyl)methyl]phosphonate** is supported by a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with mass spectrometry for molecular weight confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR spectra of **diethyl [hydroxy(phenyl)methyl]phosphonate** exhibit characteristic signals that confirm its molecular structure.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Diethyl [hydroxy(phenyl)methyl]phosphonate]

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic (C <sub>6</sub> H <sub>5</sub> )	7.28-7.49	multiplet	-	5H
Methine (CH-OH)	5.00-5.03	doublet	10.8	1H
Methylene (O-CH <sub>2</sub> )	3.94-4.08	multiplet	-	4H
Hydroxyl (OH)	3.61	singlet	-	1H
Methyl (CH <sub>3</sub> )	1.19-1.28	two triplets	7.1	6H

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Diethyl [hydroxy(phenyl)methyl]phosphonate]

Carbon	Chemical Shift (δ, ppm)
Aromatic (C <sub>6</sub> H <sub>5</sub> )	110.5–148.8
Methine (CH-OH)	70.4
Methylene (O-CH <sub>2</sub> )	62.9–63.2
Methyl (CH <sub>3</sub> )	16.3–16.4

Solvent: CDCl<sub>3</sub>[2]

Table 3: <sup>31</sup>P NMR Spectroscopic Data for Diethyl [hydroxy(phenyl)methyl]phosphonate]

Nucleus	Chemical Shift (δ, ppm)
<sup>31</sup> P	~21.7

This value is typical for phosphonate esters of this type.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **diethyl [hydroxy(phenyl)methyl]phosphonate** shows characteristic absorption bands.

Table 4: Key IR Absorption Bands for Diethyl [hydroxy(phenyl)methyl]phosphonate]

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H (hydroxyl)	~3200-3600	Broad
C-H (aromatic)	~3000-3100	Sharp
C-H (aliphatic)	~2850-3000	Sharp
C=C (aromatic)	~1450-1600	Medium to sharp
P=O (phosphonate)	~1200-1250	Strong
P-O-C	~1000-1050	Strong

## Mass Spectrometry (MS)

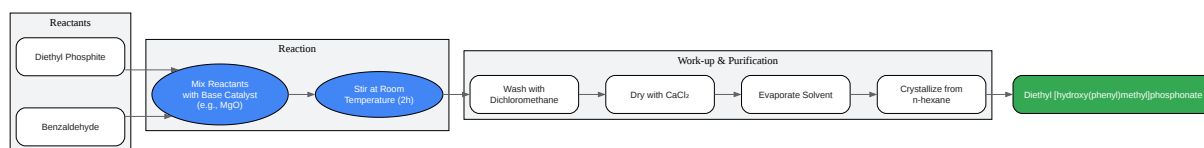
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **diethyl [hydroxy(phenyl)methyl]phosphonate** (C<sub>11</sub>H<sub>17</sub>O<sub>4</sub>P), the expected molecular weight is approximately 244.22 g/mol . Electron ionization (EI) or electrospray ionization (ESI) techniques can be used for molecular ion verification.[2]

## Experimental Protocols

The most common and historically significant method for the synthesis of **diethyl [hydroxy(phenyl)methyl]phosphonate** is the Pudovik reaction.[2] This reaction involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound, in this case, benzaldehyde.

## Synthesis via the Pudovik Reaction

This protocol outlines a general procedure for the synthesis of **diethyl [hydroxy(phenyl)methyl]phosphonate**.



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Caption: Experimental workflow for the synthesis of **diethyl [hydroxy(phenyl)methyl]phosphonate**.

Materials:

- Benzaldehyde (0.02 mol)
- Diethyl phosphite (0.02 mol)
- Magnesium oxide (MgO) (2 g) or another suitable base catalyst
- Dichloromethane (50 mL)
- Anhydrous calcium chloride (CaCl<sub>2</sub>)
- n-hexane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and diethyl phosphite.
- To the stirred mixture, add the base catalyst (e.g., magnesium oxide) at room temperature.[3]

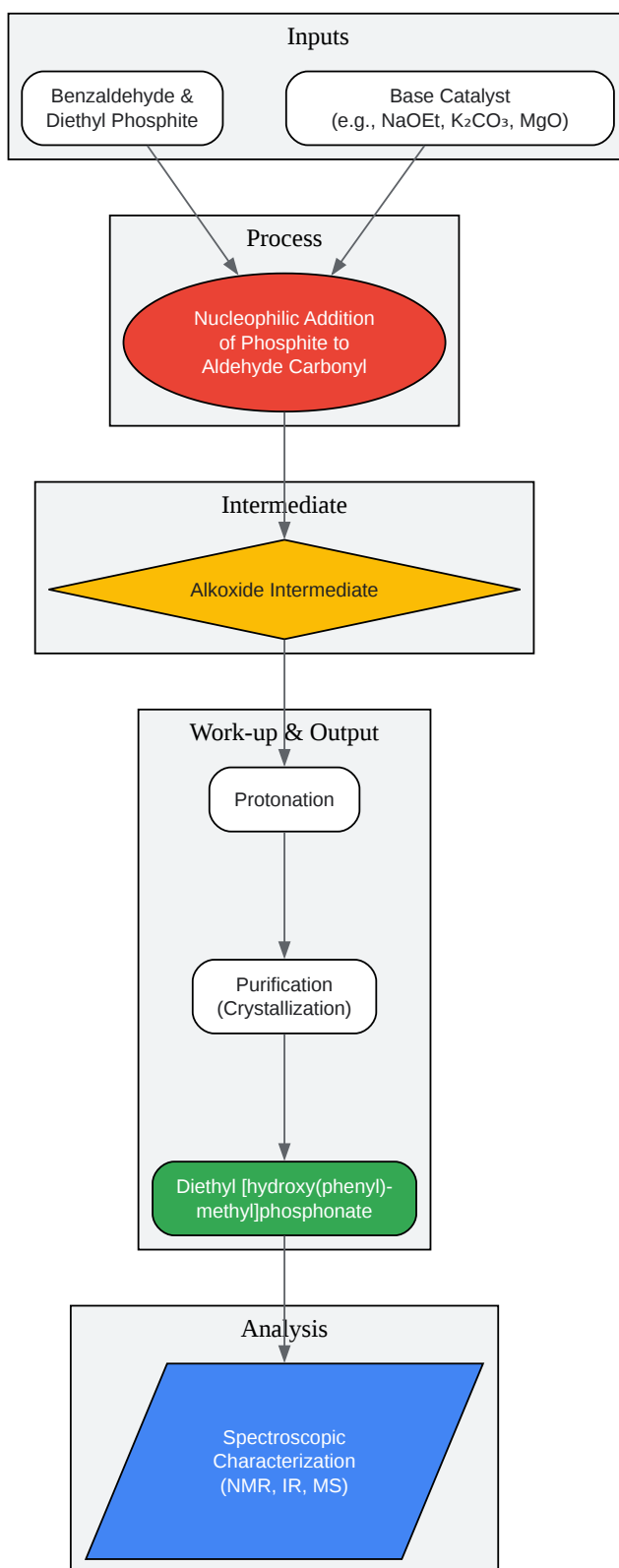
- Continue stirring the reaction mixture at room temperature for approximately 2 hours.[\[3\]](#)
- After the reaction is complete, wash the mixture with dichloromethane.[\[3\]](#)
- Separate the organic layer and dry it over anhydrous calcium chloride.[\[3\]](#)
- Remove the solvent by rotary evaporation to obtain the crude product.[\[3\]](#)
- Purify the crude product by crystallization from n-hexane to yield **diethyl [hydroxy(phenyl)methyl]phosphonate** as a solid.[\[3\]](#)

## Characterization

The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods detailed in Section 1.

## Signaling Pathways and Logical Relationships

The synthesis of **diethyl [hydroxy(phenyl)methyl]phosphonate** via the Pudovik reaction can be conceptually broken down into key stages, from the initial reactants to the final purified product, followed by its characterization.



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Caption: Logical flow of the Pudovik reaction for synthesizing the target compound.

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